

KRC-00715: A Technical Overview of a Novel c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Research, Scientific, and Drug Development Professionals

Abstract

KRC-00715 is an orally effective and selective small molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. Aberrant c-Met signaling is a critical driver in the pathogenesis and progression of various human cancers, making it a key therapeutic target. Preclinical data indicates that **KRC-00715** potently inhibits c-Met kinase activity, leading to the suppression of downstream signaling pathways, induction of cell cycle arrest, and inhibition of tumor growth in c-Met-addicted cancer models, particularly in gastric cancer. This document provides a detailed overview of the chemical properties, mechanism of action, preclinical data, and relevant experimental methodologies for **KRC-00715**.

Chemical Structure and Properties

KRC-00715 is a synthetic compound designed for high-affinity binding and inhibition of the c-Met kinase. Its key chemical and physical properties are summarized below.



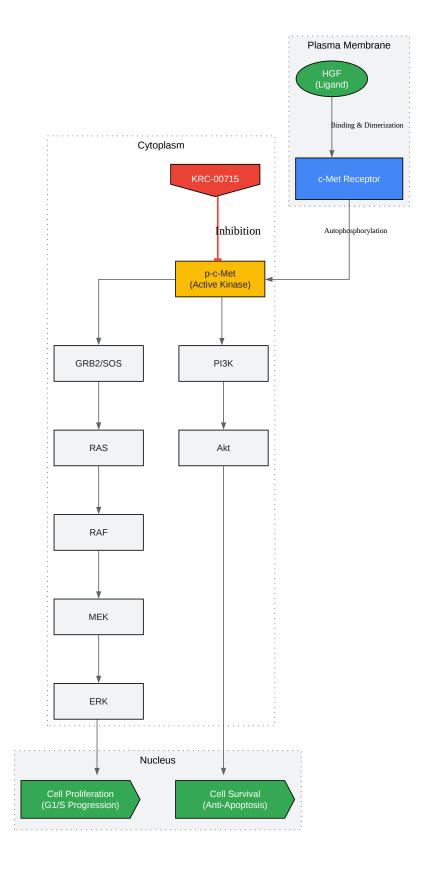
Property	Value
Molecular Formula	C25H25F3N8O3
Molecular Weight	542.51 g/mol
CAS Number	2079853-72-6
Physical Form	Solid
Known Activity	Selective c-Met Inhibitor

Pharmacological Profile Mechanism of Action

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, activating its intrinsic tyrosine kinase function. This triggers a cascade of downstream signaling events crucial for cell proliferation, survival, and motility. The two primary pathways activated by c-Met are the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which promotes cell survival, and the RAS/MAPK (Erk) pathway, which drives cell proliferation and cell cycle progression.[1][2][3][4]

KRC-00715 functions as a competitive inhibitor at the ATP-binding site of the c-Met kinase domain. By blocking ATP binding, it prevents receptor autophosphorylation and subsequent activation of these downstream pathways. The inhibition of Akt and Erk signaling ultimately leads to a halt in the cell cycle and reduced cancer cell proliferation.





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Caption: c-Met signaling pathway and the inhibitory action of KRC-00715.



Preclinical Efficacy Data

KRC-00715 has demonstrated potent and selective activity in preclinical models. Its efficacy is particularly noted in cancer cell lines with c-Met gene amplification, such as the Hs746T gastric cancer cell line. In vivo studies have confirmed its ability to reduce tumor size in xenograft models.[1]

Parameter	Cell Line	Value (IC50)	Description
c-Met Kinase Inhibition	N/A	9.0 nM	Concentration for 50% inhibition of c-Met enzymatic activity in vitro.
Cytotoxicity / Anti- proliferative Effect	Hs746T	39 nM	Concentration for 50% inhibition of cell growth in a c-Met amplified line.

Key Findings:

- Induces a G1/S phase block in the cell cycle of gastric cancer cells.
- Reduces the phosphorylation and activity of downstream signaling proteins, including Akt and Erk.[1]
- Demonstrates significant tumor size reduction in Hs746T xenograft mouse models.[1]

Experimental Protocols & Methodologies

The evaluation of a c-Met inhibitor like **KRC-00715** involves a series of standardized in vitro and in vivo assays to determine its potency, selectivity, and mechanism of action.





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Caption: Standard preclinical workflow for the evaluation of a c-Met inhibitor.

In Vitro c-Met Kinase Assay (Luminescence-Based)

This assay quantifies the enzymatic activity of recombinant c-Met and the inhibitory effect of **KRC-00715** by measuring ATP consumption.

Principle: The amount of ADP produced in the kinase reaction is measured. A proprietary
reagent stops the kinase reaction and depletes remaining ATP. A second reagent converts
ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent
signal proportional to the initial kinase activity.

· Protocol Outline:

- Reagent Preparation: Serially dilute KRC-00715 in kinase assay buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT) to create a concentration gradient. Prepare working solutions of recombinant c-Met kinase, a universal tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP.
- Reaction Setup: In a 384-well plate, add 1) the diluted inhibitor or vehicle (DMSO), 2) the
 c-Met enzyme, and 3) the substrate.
- \circ Initiation: Start the reaction by adding ATP. The final ATP concentration should be near the K_m for sensitive detection of competitive inhibitors.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Signal Generation: Add ADP-Glo[™] Reagent to stop the reaction and incubate for 40 minutes at room temperature. Then, add Kinase Detection Reagent and incubate for another 30 minutes.



- Data Acquisition: Read luminescence using a plate reader.
- Analysis: Calculate the percent inhibition for each concentration relative to vehicle controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT/MTS-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which is a purple, insoluble product. The amount of formazan produced is proportional to the number of living cells.
- Protocol Outline:
 - Cell Plating: Seed Hs746T cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
 - Compound Treatment: Treat cells with a serial dilution of KRC-00715 and incubate for 72 hours.
 - MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
 - Solubilization: Add a detergent or solvent (e.g., DMSO or a specialized detergent reagent)
 to each well to dissolve the formazan crystals.
 - Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.
 - Analysis: Normalize absorbance values to vehicle-treated controls and plot against the logarithm of the inhibitor concentration to calculate the IC50/GI50 value.

Western Blot for Phospho-Protein Analysis

This technique is used to confirm that **KRC-00715** inhibits the phosphorylation of c-Met and its key downstream targets, Akt and Erk.



• Protocol Outline:

- Cell Treatment & Lysis: Plate Hs746T cells and starve them of serum before stimulating with HGF in the presence or absence of KRC-00715 for a short period (e.g., 15-30 minutes).
- Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate 20-30 μg of protein lysate per lane on a polyacrylamide gel.
- Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate overnight at 4°C with primary antibodies specific for phospho-c-Met (Tyr1234/1235), phospho-Akt (Ser473), and phospho-Erk1/2 (Thr202/Tyr204).
 - Wash and incubate with an HRP-conjugated secondary antibody.
- Detection: Detect signals using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Strip the membranes and re-probe for total c-Met, total Akt, and total Erk as loading controls. Quantify band intensity using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, G2/M).

Principle: A fluorescent dye, such as Propidium Iodide (PI), binds stoichiometrically to DNA.
 Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase have intermediate DNA content.



Protocol Outline:

- Cell Treatment: Treat Hs746T cells with KRC-00715 or vehicle at a concentration around the IC₅₀ for 24-48 hours.
- Harvesting: Harvest both adherent and floating cells and wash with PBS.
- Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at 4°C.
- Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 μg/mL) and RNase A (to prevent staining of doublestranded RNA).
- Incubation: Incubate in the dark for 30 minutes at room temperature.
- Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
- Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S, and G2/M populations from the DNA content histogram and quantify the percentage of cells in each phase. An accumulation of cells in the G1 peak and a reduction in the S and G2/M peaks would confirm a G1/S block.[5]

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- To cite this document: BenchChem. [KRC-00715: A Technical Overview of a Novel c-Met Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574469#krc-00715-chemical-structure-and-properties]

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